molecular formula C17H17NO4S B6369876 4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261946-41-1

4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6369876
CAS RN: 1261946-41-1
M. Wt: 331.4 g/mol
InChI Key: WNDNWHOKZFYCBZ-UHFFFAOYSA-N
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Description

4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, or 4-PBA, is a sulfonylbenzoic acid compound with a wide range of applications in the scientific research and laboratory settings. 4-PBA is a chemical intermediate used to synthesize a variety of derivatives and has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-PBA has been studied extensively for its biochemical and physiological effects and has been used in the lab to study a variety of processes.

Mechanism of Action

The mechanism of action of 4-PBA is not fully understood, but it is believed to act as a reversible inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in a variety of physiological processes. 4-PBA is believed to bind to the active site of the enzyme and inhibit its activity, leading to an increase in the levels of acetylcholine in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-PBA are not fully understood, but it is believed to act as a reversible inhibitor of the enzyme acetylcholinesterase. This inhibition of the enzyme leads to an increase in the levels of acetylcholine in the body. Acetylcholine is involved in a variety of physiological processes, including memory, learning, and muscle contraction. Increased levels of acetylcholine may lead to improved cognitive function and increased muscle strength.

Advantages and Limitations for Lab Experiments

4-PBA has a number of advantages for lab experiments. It is relatively easy to synthesize, has a wide range of applications, and has been studied extensively for its biochemical and physiological effects. However, 4-PBA also has some limitations. It is highly reactive and may react with other chemicals in the lab, and it is not suitable for use in humans or animals due to its potential toxicity.

Future Directions

The future directions for 4-PBA are numerous. Further research is needed to understand the biochemical and physiological effects of 4-PBA, as well as its mechanism of action. Additionally, 4-PBA may be used to study a variety of processes, such as enzyme kinetics, enzyme inhibition, and protein-protein interactions. Finally, 4-PBA may be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Synthesis Methods

4-PBA is typically synthesized through a two-step process. The first step involves the reaction of p-nitrobenzoic acid with pyrrolidine in the presence of a base. This reaction produces 4-pyrrolidinobenzoic acid, which is then converted to 4-PBA through a second reaction with sulfonyl chloride in the presence of a base. This two-step process is the most common method of synthesizing 4-PBA, but there are other methods available, such as the reaction of p-nitrobenzoic acid with sulfonyl chloride in the presence of a base or the reaction of pyrrolidine with sulfonyl chloride in the presence of a base.

Scientific Research Applications

4-PBA has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-PBA has also been used in the study of enzyme kinetics, enzyme inhibition, and protein-protein interactions. It has also been used in the study of cell signaling pathways and the regulation of gene expression.

properties

IUPAC Name

4-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c19-17(20)15-5-3-13(4-6-15)14-7-9-16(10-8-14)23(21,22)18-11-1-2-12-18/h3-10H,1-2,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDNWHOKZFYCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683425
Record name 4'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261946-41-1
Record name 4'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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